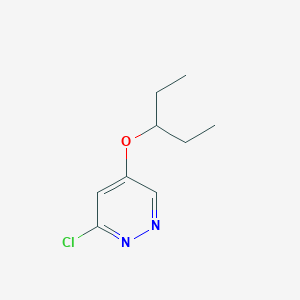

3-Chloro-5-(pentan-3-yloxy)pyridazine

Description

3-Chloro-5-(pentan-3-yloxy)pyridazine (CAS: 1346691-23-3) is a pyridazine derivative substituted with a chlorine atom at position 3 and a pentan-3-yloxy group (a branched alkoxy chain) at position 5 . Pyridazines are six-membered heterocyclic rings containing two adjacent nitrogen atoms, and substitutions at positions 3 and 5 significantly influence their physicochemical and biological properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and agrochemical research. Its branched alkoxy substituent enhances lipophilicity, which may improve membrane permeability compared to linear-chain analogues .

Properties

CAS No. |

1346691-23-3 |

|---|---|

Molecular Formula |

C9H13ClN2O |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

3-chloro-5-pentan-3-yloxypyridazine |

InChI |

InChI=1S/C9H13ClN2O/c1-3-7(4-2)13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

DQZIFRHFDDTLBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1=CC(=NN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentan-3-yloxy)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and pentan-3-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The pentan-3-ol reacts with 3-chloropyridazine through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.

Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentan-3-yloxy)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom at the third position can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation may yield pyridazine oxides.

Reduction: Reduction may produce pyridazine derivatives with reduced functional groups.

Substitution: Substitution reactions can result in a variety of substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 3-Chloro-5-(pentan-3-yloxy)pyridazine exhibits notable antimicrobial activities. It has been studied for its efficacy against a range of pathogens, including bacteria and fungi. This compound's structure suggests that the chloro substituent enhances its reactivity, while the pentan-3-yloxy group may improve solubility and bioavailability, making it a candidate for further pharmacological studies.

Case Study: Efficacy Against Pseudomonas aeruginosa

A study highlighted the potential of compounds similar to this compound as inhibitors of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. These inhibitors can disrupt the pathogenicity of this bacterium, providing an alternative strategy to combat antibiotic resistance .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table presents key findings related to its structural components:

| Structural Component | Influence on Activity | Notes |

|---|---|---|

| Chloro Group | Enhances reactivity | Critical for antimicrobial properties |

| Pentan-3-yloxy Group | Improves solubility and bioavailability | Potentially increases efficacy |

Future Research Directions

Given the promising preliminary findings, further research is warranted to explore:

- Mechanisms of Action: Understanding how this compound interacts with specific biological targets.

- Formulation Studies: Developing formulations that enhance its stability and delivery in both medicinal and agricultural applications.

- Expanded Biological Testing: Conducting comprehensive testing against a broader range of pathogens and pests.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing biochemical pathways, such as signal transduction or metabolic pathways, to produce desired effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-Chloro-5-(pentan-3-yloxy)pyridazine with its analogues:

Key Observations :

- Lipophilicity : Branched alkoxy (pentan-3-yloxy) and cyclic alkoxy (cyclopropylmethoxy) substituents increase lipophilicity, favoring passive diffusion across biological membranes. In contrast, the 2-methoxyethoxy group enhances aqueous solubility due to its polar ether linkage .

- Steric Effects : Cyclopropylmethoxy and neopentyloxy (: 3-Chloro-5-(neopentyloxy)pyridazine) substituents introduce steric hindrance, which may reduce metabolic degradation compared to linear chains .

Biological Activity

3-Chloro-5-(pentan-3-yloxy)pyridazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chloro group and a pentan-3-yloxy side chain. The chloro substituent enhances its reactivity, while the pentan-3-yloxy group improves solubility, which is crucial for biological activity. The structural characteristics of this compound suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, demonstrating efficacy that positions it as a candidate for further pharmacological development. Studies suggest that the compound may interact with microbial cell membranes or specific metabolic pathways, leading to its antimicrobial effects.

Cytotoxicity and Anticancer Potential

Preliminary studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer types, including lung and oral cancers. The mechanism of action appears to involve apoptosis induction and modulation of autophagic processes, which are critical in cancer therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the chloro and pentan-3-yloxy groups. Understanding the SAR is essential for optimizing its biological activity. Compounds with similar structures have been shown to possess varying degrees of potency against different biological targets, suggesting that small modifications can significantly impact their efficacy .

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antimicrobial & Cytotoxic | TBD | Various pathogens & cancer cells |

| Analog A | Moderate Cytotoxicity | 15 | Lung cancer |

| Analog B | High Antimicrobial Activity | 5 | Bacterial strains |

Pharmacological Applications

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development in areas such as:

- Antimicrobial agents : Targeting resistant strains of bacteria.

- Cancer therapeutics : As an adjunct in combination therapies.

- Neurological disorders : Investigating effects on neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.